molecular formula C2H2Cl2F2 B1293416 1,1-Dichloro-2,2-difluoroethane CAS No. 471-43-2

1,1-Dichloro-2,2-difluoroethane

Cat. No.: B1293416
CAS No.: 471-43-2
M. Wt: 134.94 g/mol
InChI Key: VLIDBBNDBSNADN-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-difluoroethane is a chemical compound with the molecular formula C₂H₂Cl₂F₂. It is a colorless liquid that is primarily used as a refrigerant and solvent. This compound is known for its low boiling point, which makes it suitable for various industrial applications .

Scientific Research Applications

1,1-Dichloro-2,2-difluoroethane has several applications in scientific research and industry:

Safety and Hazards

Users should avoid breathing in the mist, gas, or vapors of 1,1-Dichloro-2,2-difluoroethane . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990, which intend to phase out the use of substances that deplete the ozone layer .

Biochemical Analysis

Biochemical Properties

1,1-Dichloro-2,2-difluoroethane plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its chemical structure, which allows it to participate in halogenation reactions. The compound’s interactions with biomolecules are often characterized by its ability to form stable complexes, which can influence the activity of enzymes and proteins . For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound has been shown to disrupt normal cell signaling, leading to changes in gene expression that can affect cell growth and differentiation. Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, this compound can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and potentially causing mutagenic effects. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, this compound can degrade into other chemical species, which may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic cellular dysfunction, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . For example, studies have shown that high doses of this compound can cause liver and kidney damage in animal models, as well as neurotoxic effects. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its biological activity, with higher concentrations potentially leading to greater effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential effects on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2-difluoroethane can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane. This process involves the use of zero-valent zinc as a reducing agent in the presence of solvents such as methanol, dimethyl formamide, or ethanol at elevated temperatures (around 80°C) . Another method involves the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using sodium hydroxide or potassium hydroxide in aqueous methanol .

Industrial Production Methods

On an industrial scale, this compound is produced by the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc in methanol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-difluoroethane undergoes various chemical reactions, including:

    Reduction: It can be reduced to form 1-chloro-2,2-difluoroethylene.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Zero-valent zinc in methanol or ethanol at elevated temperatures.

    Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous methanol.

Major Products Formed

Comparison with Similar Compounds

1,1-Dichloro-2,2-difluoroethane is unique due to its specific combination of chlorine and fluorine atoms. Similar compounds include:

These compounds share similar properties but differ in their chemical behavior and applications due to the variations in their molecular structures.

Properties

IUPAC Name

1,1-dichloro-2,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIDBBNDBSNADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073190
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-43-2
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of 1,1-Dichloro-2,2-difluoroethane influence its conformational preferences in different solvents?

A1: this compound exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around the C-C bond []. The research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the compound's behavior in various solvents. By analyzing solvent-dependent changes in coupling constants and comparing them to calculated solvation energies, the researchers determined the energy differences between the gauche and trans rotamers in both liquid and vapor phases []. This information helps understand how solvent interactions influence the preferred conformation of this compound.

Q2: Can you provide an example of how researchers identify and differentiate isomers of halogenated ethanes like this compound?

A2: The research highlights the use of high-resolution NMR spectroscopy to distinguish between isomers. Specifically, they used 19F NMR to analyze a mixture of meso and dl isomers of 1,2-dichloro-1,2-difluoroethane in L-bornyl acetate []. The different isomers exhibit distinct splitting patterns in the NMR spectrum due to differences in the magnetic environments of the fluorine atoms. In this case, the researchers observed a unique characteristic: the meso isomer displayed an apparent AA'XX' spectrum at 56.4 MHz but an ABXX' spectrum at 94.1 MHz, indicating the fluorine atoms become anisochronous (magnetically different) in that specific solvent []. This example demonstrates the power of NMR spectroscopy for identifying and characterizing isomers based on their unique spectral features.

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